molecular formula C17H14O5 B12201962 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate

2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B12201962
M. Wt: 298.29 g/mol
InChI Key: KLYBJWKJRIWBJL-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a benzodioxole ring, which is a common structural motif in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate typically involves esterification reactions. One common method is the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as acidic resins or enzymes may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products

    Oxidation: 2-(4-carboxyphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate

    Reduction: 2-(4-methylphenyl)-2-hydroxyethyl 2H-1,3-benzodioxole-5-carboxylate

    Substitution: Various substituted benzodioxole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl benzoate
  • 2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-4-carboxylate

Uniqueness

2-(4-methylphenyl)-2-oxoethyl 2H-1,3-benzodioxole-5-carboxylate is unique due to the specific positioning of the carboxylate group on the benzodioxole ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C17H14O5/c1-11-2-4-12(5-3-11)14(18)9-20-17(19)13-6-7-15-16(8-13)22-10-21-15/h2-8H,9-10H2,1H3

InChI Key

KLYBJWKJRIWBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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